Cyclo(Ala-Gly)

Description

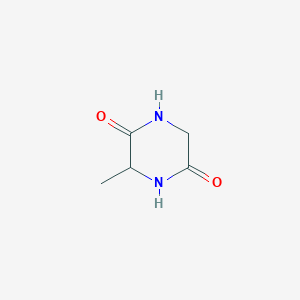

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCHEGCKVBMSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875603 | |

| Record name | Piperazine-2,5-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

250 mg/mL | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4526-77-6 | |

| Record name | Cyclo(alanyl-glycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-2,5-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 °C | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Cyclo(Ala-Gly): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of the cyclic dipeptide Cyclo(L-alanyl-glycine), also known as Cyclo(Ala-Gly). This document is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential applications of this molecule. The guide summarizes key quantitative data, details relevant experimental methodologies, and presents a hypothetical signaling pathway based on its known cytotoxic effects against various cancer cell lines.

Core Physicochemical Properties

Cyclo(Ala-Gly) is a cyclic dipeptide with the molecular formula C₅H₈N₂O₂. It presents as a white crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 526 ± 7 K (253 ± 7 °C) | [2] |

| Melting Enthalpy | 24 ± 4 kJ/mol | [3] |

| Aqueous Solubility | Data not available | |

| logP | Data not available | |

| pKa | Data not available |

Experimental Protocols

The determination of the physicochemical properties of Cyclo(Ala-Gly) and similar peptides involves a range of established experimental techniques. Below are detailed methodologies for key analyses.

Determination of Melting Point and Melting Enthalpy

The melting properties of Cyclo(Ala-Gly) have been determined using Fast Scanning Calorimetry (FSC) . This technique is particularly suited for biomolecules that may decompose during the slower heating rates of conventional differential scanning calorimetry (DSC).[3]

Experimental Workflow:

Determination of Aqueous Solubility

The solubility of dipeptides can be measured using gravimetric and photometric methods.[3]

Experimental Workflow:

Determination of Octanol-Water Partition Coefficient (logP)

Experimental Workflow:

Biological Activity and Hypothetical Signaling Pathway

Cyclo(Ala-Gly) has been reported to exhibit cytotoxic activity against several human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma). While the precise molecular mechanisms remain to be fully elucidated for this specific compound, the cytotoxic effects of similar cyclic dipeptides and other small molecules on these cell lines often involve the induction of apoptosis through intrinsic and/or extrinsic pathways, and may also involve modulation of key signaling cascades such as the PI3K/Akt and MAPK pathways.

Based on the known effects of various compounds on A549 and HepG2 cells, a hypothetical signaling pathway for Cyclo(Ala-Gly)-induced cytotoxicity is proposed below. This model suggests that Cyclo(Ala-Gly) may induce apoptosis by increasing intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Hypothetical Signaling Pathway for Cyclo(Ala-Gly) Cytotoxicity:

Conclusion

Cyclo(Ala-Gly) is a simple cyclic dipeptide with defined physical properties. Its reported cytotoxicity against cancer cell lines suggests potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its physicochemical characteristics and outlines standard methodologies for their determination. Further research is warranted to elucidate its precise biological mechanisms of action and to explore its full therapeutic potential.

Disclaimer: The signaling pathway presented is a hypothetical model based on the activities of similar compounds and should be used as a conceptual framework for further experimental validation.

References

- 1. Cyclophilin A inhibits A549 cell oxidative stress and apoptosis by modulating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]

The Enigmatic Simplicity of Cyclo(Ala-Gly): A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathways of Cyclo(L-Alanyl-L-Glycyl), a simple yet intriguing cyclic dipeptide. While its full biological significance is still under investigation, its presence in microbial systems and the fundamental nature of its constituent amino acids make it a subject of interest in natural product chemistry, synthetic biology, and drug discovery. This document details the known occurrences of Cyclo(Ala-Gly), delves into the enzymatic machinery responsible for its synthesis, and provides detailed experimental protocols for its study.

Natural Sources of Cyclo(Ala-Gly)

Cyclo(Ala-Gly) is a member of the 2,5-diketopiperazine (DKP) class of natural products, which are widespread among bacteria, fungi, plants, and animals[1][2]. While the diversity of DKPs is vast, the natural occurrence of the simple Cyclo(Ala-Gly) has been specifically identified in bacteria.

The primary documented producer of Cyclo(Ala-Gly) is the bacterium Klebsiella aerogenes (formerly known as Enterobacter aerogenes). This bacterium, often found in various environments including soil, water, and the gastrointestinal tracts of mammals, was discovered to produce Cyclo(Ala-Gly) which exhibited inhibitory effects on aflatoxin production by Aspergillus flavus[3].

While other specific natural sources of Cyclo(Ala-Gly) are not extensively documented in the current literature, the simplicity of its structure suggests that it may be more widespread than is currently known. The biosynthesis of DKPs is a common metabolic feature in many microorganisms, and it is plausible that Cyclo(Ala-Gly) is produced by other bacteria and fungi, potentially as a metabolic byproduct or a signaling molecule.

Table 1: Documented Natural Source of Cyclo(Ala-Gly)

| Producing Organism | Phylum/Class | Environment/Host Association | Quantitative Data (Concentration) | Reference |

| Klebsiella aerogenes | Gammaproteobacteria | Soil, Water, Mammalian Gut | Not Reported | [3] |

Note: To date, specific quantitative data on the concentration of Cyclo(Ala-Gly) in natural sources or fermentation broths is not available in the peer-reviewed literature.

Biosynthesis of Cyclo(Ala-Gly)

The biosynthesis of the diketopiperazine scaffold of Cyclo(Ala-Gly) is accomplished through two primary enzymatic pathways: the Non-Ribosomal Peptide Synthetase (NRPS) system, which is predominant in fungi, and the Cyclodipeptide Synthase (CDPS) system, commonly found in bacteria[1]. Given that the known producer of Cyclo(Ala-Gly) is a bacterium, the CDPS pathway is the most probable route for its synthesis.

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs are a family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to synthesize cyclodipeptides. This process elegantly links primary and secondary metabolism. The synthesis of Cyclo(Ala-Gly) via a CDPS would proceed through the following key steps:

-

Enzyme Acylation: The CDPS binds the first substrate, L-Alanyl-tRNA^Ala^. The alanine (B10760859) moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate and releasing the tRNA^Ala^.

-

Second Substrate Binding: The second substrate, L-Glycyl-tRNA^Gly^, binds to the acylated enzyme.

-

Peptide Bond Formation: The amino group of the glycine (B1666218) in the bound Glycyl-tRNA^Gly^ attacks the carbonyl carbon of the enzyme-bound alanine, forming a dipeptidyl-tRNA intermediate (Ala-Gly-tRNA^Gly^).

-

Cyclization and Release: The dipeptide is then released from the tRNA through an intramolecular nucleophilic attack of the N-terminal amino group on the C-terminal ester linkage, resulting in the formation of the stable six-membered diketopiperazine ring of Cyclo(Ala-Gly).

dot

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. Each module is responsible for the incorporation of a single amino acid. The synthesis of a dipeptide like Cyclo(Ala-Gly) would require a two-module NRPS. The key domains within each module and their functions are:

-

Adenylation (A) domain: Selects a specific amino acid (L-alanine or L-glycine) and activates it as an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then transferred to a phosphopantetheine arm attached to the T-domain.

-

Condensation (C) domain: Catalyzes peptide bond formation between the amino acids tethered to the T-domains of adjacent modules.

-

Thioesterase (TE) domain: Typically located at the end of the final module, this domain releases the synthesized peptide, often through cyclization.

dot

While no specific NRPS or CDPS gene cluster has been definitively linked to Cyclo(Ala-Gly) production in Klebsiella aerogenes or any other organism to date, the general mechanisms described above represent the current understanding of how this simple cyclodipeptide is likely synthesized in nature.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of Cyclo(Ala-Gly) and its biosynthesis.

Isolation and Purification of Cyclo(Ala-Gly) from Klebsiella aerogenes Culture

This protocol is a representative method based on general procedures for the isolation of small polar molecules from bacterial cultures.

-

Cultivation: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with Klebsiella aerogenes and incubate with shaking at 37°C for 48-72 hours.

-

Cell Removal: Centrifuge the culture at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Supernatant Extraction: Carefully decant the supernatant and extract it three times with an equal volume of ethyl acetate (B1210297).

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation:

-

Solid-Phase Extraction (SPE): Resuspend the crude extract in a minimal volume of methanol (B129727) and load it onto a C18 SPE cartridge. Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

High-Performance Liquid Chromatography (HPLC): Analyze the fractions by reverse-phase HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid. Monitor the elution at 210 nm. Collect fractions corresponding to the expected retention time of Cyclo(Ala-Gly).

-

-

Purity Assessment: Assess the purity of the isolated compound by analytical HPLC and proceed with structural characterization.

Structural Characterization of Cyclo(Ala-Gly)

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum using electrospray ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion for Cyclo(Ala-Gly) (C₅H₈N₂O₂) is m/z 129.0658.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra. The expected chemical shifts will be characteristic of the alanine and glycine residues within the diketopiperazine ring.

-

Heterologous Expression and Purification of a Model Cyclodipeptide Synthase (CDPS)

This protocol describes the heterologous expression of a CDPS in E. coli and its subsequent purification, which can be adapted for a putative Cyclo(Ala-Gly) synthase.

-

Gene Cloning: Synthesize the codon-optimized gene for the target CDPS and clone it into an expression vector (e.g., pET-28a(+)) with an N-terminal His₆-tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue incubation at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification:

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Further purify the protein by size-exclusion chromatography if necessary.

-

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

dot

In Vitro Activity Assay for a Cyclodipeptide Synthase

This assay is designed to confirm the activity of a purified CDPS and identify its products.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

10 mM KCl

-

2 mM DTT

-

5 mM ATP

-

10 µM purified CDPS

-

10 µM each of L-alanine and L-glycine

-

5 µM of the corresponding aminoacyl-tRNA synthetases (Alanyl-tRNA synthetase and Glycyl-tRNA synthetase)

-

A mixture of total tRNA from E. coli.

-

-

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Evaporate the ethyl acetate layer to dryness, resuspend the residue in methanol, and analyze by LC-MS to detect the formation of Cyclo(Ala-Gly) by comparing the retention time and mass-to-charge ratio with an authentic standard.

Conclusion and Future Perspectives

Cyclo(Ala-Gly) represents one of the simplest members of the diverse diketopiperazine family of natural products. While its known natural sources are currently limited to Klebsiella aerogenes, its biosynthesis is presumed to follow the well-established CDPS or NRPS pathways. The lack of a characterized biosynthetic gene cluster for Cyclo(Ala-Gly) highlights a gap in our understanding and presents an opportunity for future research. Genome mining of Klebsiella aerogenes and other potential producers, coupled with the heterologous expression and characterization of candidate enzymes, will be crucial to definitively elucidate the genetic and biochemical basis of its formation.

The detailed experimental protocols provided in this guide offer a framework for researchers to isolate, identify, and study Cyclo(Ala-Gly) and its biosynthetic machinery. Such studies will not only expand our knowledge of microbial secondary metabolism but may also uncover novel biological activities for this simple yet elegant cyclic dipeptide, potentially paving the way for its application in drug development and biotechnology.

References

An In-depth Technical Guide to Cyclo(Ala-Gly): Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(L-Alanyl-L-Glycine), also known as Cyclo(Ala-Gly). It details its chemical properties, molecular structure, and known biological activities, with a focus on its potential applications in cancer research, neuroprotection, and anti-inflammatory therapies. This document also includes detailed experimental protocols and visual representations of associated biological pathways to support further research and development.

Core Properties of Cyclo(Ala-Gly)

Cyclo(Ala-Gly) is a cyclic dipeptide with a simple yet stable structure, making it a subject of interest in various biomedical research fields. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4526-77-6 | [1] |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥ 98% (NMR) | [1] |

| SMILES | C[C@@H]1C(=O)NCC(=O)N1 | |

| InChI | InChI=1S/C5H8N2O2/c1-3-5(9)7-2-4(8)6-3/h3H,2H2,1H3,(H,6,8)(H,7,9)/t3-/m0/s1 |

Molecular Structure

Cyclo(Ala-Gly) is formed from the condensation of the amino acids L-alanine and glycine (B1666218), resulting in a diketopiperazine ring. This cyclic structure confers enhanced stability and bioavailability compared to its linear counterparts, making it an attractive scaffold for therapeutic development.[2]

Biological Activities and Therapeutic Potential

Cyclo(Ala-Gly) has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent in several disease areas.

Anticancer Activity

Cyclo(Ala-Gly) has shown cytotoxic effects against various human cancer cell lines. Specifically, it has been reported to inhibit the growth of A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma) cells.

| Cell Line | IC₅₀ Value (µM) |

| A549 | 9.5 - 18.1 |

| HepG2 | 9.5 - 18.1 |

| HT29 | 9.5 - 18.1 |

The mechanism of its anticancer activity is an area of ongoing investigation, with research suggesting that the metabolic pathways of glycine, a constituent of Cyclo(Ala-Gly), are closely linked to cancer cell proliferation.[3][4] Rapidly proliferating cancer cells often exhibit an increased reliance on glycine for the synthesis of essential macromolecules like purines.[5]

Neuroprotective and Anti-inflammatory Effects

Research indicates that cyclic dipeptides, including those similar to Cyclo(Ala-Gly), possess neuroprotective and anti-inflammatory properties.[2][6] While the specific signaling pathways for Cyclo(Ala-Gly) are still being elucidated, related compounds have been shown to modulate key inflammatory pathways. For instance, the cyclic dipeptide Cyclo(His-Pro) exerts anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[7][8] Glycine itself has well-documented neuroprotective and anti-inflammatory effects, acting on inflammatory cells to suppress the formation of free radicals and inflammatory cytokines.[9][10][11]

Experimental Protocols

To facilitate further research into the biological activities of Cyclo(Ala-Gly), this section provides detailed experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the methodology to determine the cytotoxic effects of Cyclo(Ala-Gly) on cancer cell lines such as A549, HepG2, and HT29.

Materials:

-

Cyclo(Ala-Gly)

-

Human cancer cell lines (e.g., A549, HepG2, HT29)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Cyclo(Ala-Gly) in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of Cyclo(Ala-Gly) in the cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of Cyclo(Ala-Gly). Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Potential Mechanisms of Action

While the precise signaling pathways for Cyclo(Ala-Gly) are under active investigation, based on the activities of related compounds and its constituent amino acids, we can propose potential pathways for its biological effects.

Proposed Anti-inflammatory Signaling Pathway

This diagram illustrates a potential mechanism for the anti-inflammatory effects of Cyclo(Ala-Gly), drawing parallels with the known pathways of other cyclic dipeptides like Cyclo(His-Pro).

Caption: Proposed anti-inflammatory signaling pathway of Cyclo(Ala-Gly).

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the general workflow for assessing the in vitro cytotoxicity of a compound like Cyclo(Ala-Gly).

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of non-peptidic cyclophilin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Investigating the Link Between Metabolism and Cancer | Yale School of Medicine [medicine.yale.edu]

- 5. Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vai.org [vai.org]

- 10. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Cyclo(Ala-Gly): A Technical Guide for Researchers

An In-depth Examination of the Bioactive Properties and Underlying Mechanisms of a Promising Cyclic Dipeptide

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have garnered significant attention in the fields of drug discovery and biomedical research. Their inherent structural rigidity, metabolic stability, and diverse biological activities make them attractive scaffolds for therapeutic development. This technical guide focuses on the biological activities of a specific cyclic dipeptide, Cyclo(Ala-Gly). We delve into its cytotoxic effects against various cancer cell lines, explore its potential neuroprotective and anti-inflammatory properties, and provide detailed experimental protocols for the assays used to characterize these activities. Furthermore, we present hypothesized signaling pathways, primarily focusing on the NF-κB and MAPK pathways, which may be modulated by Cyclo(Ala-Gly) to exert its biological effects. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Cyclo(Ala-Gly) and related cyclic dipeptides.

Introduction

Cyclic dipeptides are the simplest form of cyclic peptides, formed by the intramolecular condensation of two amino acids. Their constrained cyclic structure confers a higher degree of metabolic stability compared to their linear counterparts, making them promising candidates for drug development. Cyclo(L-Ala-L-Gly) is a cyclic dipeptide that has been investigated for various biological activities, including potential applications in neuroprotection and anti-inflammatory pathways.[1] This document provides a detailed overview of the known biological activities of Cyclo(Ala-Gly), with a focus on its cytotoxic effects on cancer cells.

Biological Activities of Cyclo(Ala-Gly)

Cytotoxic Activity

Cyclo(Ala-Gly) has demonstrated cytotoxic effects against several human cancer cell lines. Quantitative data from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 9.5 - 18.1 | [2] |

| HepG2 | Hepatocellular Carcinoma | 9.5 - 18.1 | [2] |

| HT29 | Colon Adenocarcinoma | 9.5 - 18.1 | [2] |

Table 1: Cytotoxic Activity of Cyclo(Ala-Gly) against Human Cancer Cell Lines

The data indicates that Cyclo(Ala-Gly) exhibits moderate cytotoxic activity against lung, liver, and colon cancer cell lines. The mechanism of this cytotoxicity is an area of active investigation, with apoptosis being a likely route of cell death induction.

Potential Neuroprotective and Anti-inflammatory Activities

Research has suggested that cyclic dipeptides, including those similar in structure to Cyclo(Ala-Gly), may possess neuroprotective and anti-inflammatory properties.[1] While specific studies on Cyclo(Ala-Gly) in these areas are emerging, the broader class of cyclic dipeptides has been shown to modulate key inflammatory signaling pathways. For instance, the cyclic dipeptide Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. Given the structural similarities, it is plausible that Cyclo(Ala-Gly) may also exhibit similar modulatory effects on these pathways.

Hypothesized Signaling Pathways

Based on the known biological activities of cyclic dipeptides and related compounds, we propose that the cytotoxic and potential anti-inflammatory effects of Cyclo(Ala-Gly) may be mediated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Inhibition of this pathway is a key strategy in cancer therapy. It is hypothesized that Cyclo(Ala-Gly) may inhibit the NF-κB pathway, leading to the induction of apoptosis in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Certain natural products have been shown to induce apoptosis in cancer cells by modulating the MAPK pathway. It is plausible that Cyclo(Ala-Gly) could exert its cytotoxic effects through the activation of pro-apoptotic arms of the MAPK pathway (e.g., JNK, p38) or inhibition of pro-survival arms (e.g., ERK).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of cyclic dipeptides.

Cell Culture

-

Cell Lines: A549 (human lung carcinoma), HepG2 (human hepatocellular carcinoma), and HT29 (human colon adenocarcinoma) cells.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

96-well flat-bottom plates

-

Cyclo(Ala-Gly) stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Harvest cells and adjust the cell suspension to a density of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Cyclo(Ala-Gly) in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with Cyclo(Ala-Gly) for the desired time. Lyse the cells in lysis buffer and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and a loading control (e.g., β-actin).

-

Conclusion

Cyclo(Ala-Gly) is a cyclic dipeptide with demonstrated cytotoxic activity against several cancer cell lines. While its exact mechanisms of action are still under investigation, evidence from related compounds suggests that modulation of key signaling pathways such as NF-κB and MAPK may play a significant role. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities and therapeutic potential of Cyclo(Ala-Gly). Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in in vivo models of cancer and inflammatory diseases. The unique structural and biological properties of Cyclo(Ala-Gly) make it a compelling candidate for further exploration in the development of novel therapeutic agents.

References

Potential Therapeutic Applications of Cyclo(Ala-Gly): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ala-Gly), a cyclic dipeptide, has emerged as a molecule of interest in pharmaceutical research due to its inherent stability and potential for biological activity. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Ala-Gly)'s therapeutic applications, with a focus on its cytotoxic effects and hypothesized roles in neuroprotection and anti-inflammatory processes. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area. While direct evidence for many of Cyclo(Ala-Gly)'s therapeutic effects is still in its nascent stages, this guide consolidates the existing data and provides a framework for future investigation by drawing parallels with structurally related cyclic dipeptides.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest form of cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive candidates for therapeutic development. Cyclo(Ala-Gly), composed of alanine (B10760859) and glycine (B1666218) residues, is a naturally occurring CDP found as a metabolite of the mangrove endophytic fungus Penicillium thomi. Its simple structure and potential for chemical modification make it a compelling scaffold for drug design. This guide will delve into the known cytotoxic activities of Cyclo(Ala-Gly) and explore its potential in neuroprotection and anti-inflammation, drawing upon evidence from related CDPs to illuminate possible mechanisms of action.

Cytotoxic Applications

The most well-documented therapeutic potential of Cyclo(Ala-Gly) lies in its cytotoxic activity against various cancer cell lines.

Quantitative Cytotoxicity Data

Quantitative analysis has demonstrated the dose-dependent cytotoxic effects of Cyclo(Ala-Gly) on human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 9.5 - 18.1 |

| HepG2 | Hepatocellular Carcinoma | 9.5 - 18.1 |

| HT29 | Colorectal Adenocarcinoma | 9.5 - 18.1 |

Table 1: In vitro cytotoxicity of Cyclo(Ala-Gly) against human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed methodology for assessing the cytotoxicity of Cyclo(Ala-Gly) using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine the IC50 value of Cyclo(Ala-Gly) in A549, HepG2, and HT29 cancer cell lines.

Materials:

-

Cyclo(Ala-Gly)

-

A549, HepG2, and HT29 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture A549, HepG2, and HT29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Cyclo(Ala-Gly) in DMSO.

-

Perform serial dilutions of the Cyclo(Ala-Gly) stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of Cyclo(Ala-Gly). Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Cyclo(Ala-Gly) concentration.

-

Determine the IC50 value from the dose-response curve.

-

MTT Assay Experimental Workflow

Potential Neuroprotective Applications

While direct experimental evidence for the neuroprotective effects of Cyclo(Ala-Gly) is currently limited, studies on related cyclic dipeptides containing proline, a structurally similar amino acid to alanine in its cyclic nature, suggest a potential role in neuroprotection. For instance, Cyclo(Gly-Pro) has been shown to improve memory and reduce amyloid plaque load in a mouse model of Alzheimer's disease[1]. This suggests that Cyclo(Ala-Gly) may warrant investigation for similar neuroprotective properties.

Hypothesized Mechanism of Action: Modulation of Pro-survival Signaling

A potential mechanism for the neuroprotective effects of cyclic dipeptides could involve the modulation of pro-survival signaling pathways, such as the PI3K/Akt pathway. The activation of this pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases.

Hypothesized PI3K/Akt-mediated Neuroprotection

Potential Anti-inflammatory Applications

The anti-inflammatory potential of Cyclo(Ala-Gly) is another area of significant interest, largely inferred from studies on other cyclic dipeptides. For example, Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. Given the structural similarities, it is plausible that Cyclo(Ala-Gly) could exhibit similar activities.

Hypothesized Mechanism of Action: Modulation of NF-κB and Nrf2 Pathways

Inflammation is a complex process often driven by the activation of the pro-inflammatory transcription factor NF-κB. Conversely, the transcription factor Nrf2 plays a crucial role in the antioxidant and anti-inflammatory response. It is hypothesized that Cyclo(Ala-Gly) may exert anti-inflammatory effects by inhibiting the NF-κB pathway and/or activating the Nrf2 pathway.

Hypothesized Anti-inflammatory Mechanisms

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following protocol outlines a method to investigate the potential anti-inflammatory effects of Cyclo(Ala-Gly) by measuring its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To determine if Cyclo(Ala-Gly) can inhibit LPS-induced NO production in macrophages.

Materials:

-

Cyclo(Ala-Gly)

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of Cyclo(Ala-Gly) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

-

-

Data Analysis:

-

Determine the percentage of inhibition of NO production by Cyclo(Ala-Gly) at each concentration compared to the LPS-only control.

-

Synthesis of Cyclo(Ala-Gly)

For research and development purposes, Cyclo(Ala-Gly) can be synthesized through various methods. A common approach involves the cyclization of the linear dipeptide, Ala-Gly.

General Synthesis Workflow for Cyclo(Ala-Gly)

Conclusion and Future Directions

Cyclo(Ala-Gly) presents a promising starting point for the development of novel therapeutics. Its demonstrated cytotoxicity against cancer cell lines warrants further investigation into its mechanism of action and in vivo efficacy. Furthermore, based on the activities of related cyclic dipeptides, exploring the neuroprotective and anti-inflammatory potential of Cyclo(Ala-Gly) is a logical and compelling next step. Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways affected by Cyclo(Ala-Gly) in cancer cells.

-

Conducting in vivo studies to evaluate the anti-tumor efficacy and safety profile of Cyclo(Ala-Gly).

-

Performing in vitro and in vivo experiments to directly assess the neuroprotective and anti-inflammatory properties of Cyclo(Ala-Gly).

-

Investigating the structure-activity relationship of Cyclo(Ala-Gly) analogues to optimize potency and selectivity for specific therapeutic targets.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Cyclo(Ala-Gly). The provided data, protocols, and pathway diagrams offer a framework for designing and executing further studies to unlock the full therapeutic value of this intriguing cyclic dipeptide.

References

Preliminary Insights into the Mechanism of Action of Cyclo(Ala-Gly): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclo(Ala-Gly), a simple cyclic dipeptide, has emerged as a molecule of interest in preliminary cancer research. Belonging to the diketopiperazine class of compounds, it has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of Cyclo(Ala-Gly), drawing insights from its known activities and the broader understanding of related cyclic dipeptides. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting current knowledge and outlining potential avenues for future investigation.

Cytotoxic Activity of Cyclo(Ala-Gly)

Initial in vitro screening has established the cytotoxic potential of Cyclo(Ala-Gly) against a panel of human cancer cell lines. Quantitative data from these preliminary studies are summarized below.

Table 1: Cytotoxicity of Cyclo(Ala-Gly) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | 9.5 - 18.1 |

| HepG2 | Liver Cancer | 9.5 - 18.1 |

| HT29 | Colon Adenocarcinoma | 9.5 - 18.1 |

Note: The IC50 values are reported as a range based on initial findings. Further studies are required to establish more precise values.

Postulated Mechanisms of Action

While dedicated mechanistic studies on Cyclo(Ala-Gly) are still in their infancy, the known biological activities of similar cyclic dipeptides suggest several plausible pathways through which it may exert its cytotoxic effects. These include the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis

A primary mechanism by which many cytotoxic agents, including various cyclic peptides, eliminate cancer cells is through the induction of programmed cell death, or apoptosis. It is hypothesized that Cyclo(Ala-Gly) may trigger the intrinsic apoptotic pathway.

Key Potential Events in Cyclo(Ala-Gly)-Induced Apoptosis:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Cyclo(Ala-Gly) may induce stress on the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane would result in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: The formation of the apoptosome leads to the cleavage and activation of caspase-9, which in turn activates executioner caspases such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Table 2: Hypothetical Quantitative Data for Cyclo(Ala-Gly)-Induced Apoptosis in A549 Cells

| Treatment | Concentration (μM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |

| Vehicle Control | - | 5% | 1.0 |

| Cyclo(Ala-Gly) | 10 | 25% | 2.5 |

| Cyclo(Ala-Gly) | 20 | 50% | 4.8 |

Note: This table presents hypothetical data based on typical results from apoptosis assays with cytotoxic compounds and requires experimental validation for Cyclo(Ala-Gly).

Cell Cycle Arrest

Another potential mechanism of action for Cyclo(Ala-Gly) is the induction of cell cycle arrest. By halting the progression of the cell cycle at a specific checkpoint, the compound could prevent cancer cells from proliferating and may subsequently lead to apoptosis.

Potential Cell Cycle Checkpoints Targeted by Cyclo(Ala-Gly):

-

G1/S Checkpoint: Arrest at this checkpoint would prevent the cell from entering the DNA synthesis (S) phase. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.

-

G2/M Checkpoint: Arrest at this checkpoint prevents the cell from entering mitosis. This can be triggered by DNA damage and is often regulated by the Cdc25 phosphatase family.

Table 3: Hypothetical Quantitative Data for Cyclo(Ala-Gly)-Induced Cell Cycle Arrest in A549 Cells

| Treatment | Concentration (μM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | - | 55% | 30% | 15% |

| Cyclo(Ala-Gly) | 10 | 70% | 20% | 10% |

| Cyclo(Ala-Gly) | 20 | 85% | 10% | 5% |

Note: This table presents hypothetical data illustrating a G1 phase arrest and requires experimental validation for Cyclo(Ala-Gly).

Experimental Protocols

To investigate the proposed mechanisms of action of Cyclo(Ala-Gly), the following experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of Cyclo(Ala-Gly) that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Cyclo(Ala-Gly) (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Methodology:

-

Cell Treatment: Treat cancer cells with Cyclo(Ala-Gly) at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Treat cancer cells with Cyclo(Ala-Gly) at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Cell Staining: Treat the fixed cells with RNase A and stain with Propidium Iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways and a general experimental workflow for investigating the mechanism of action of Cyclo(Ala-Gly).

Caption: Experimental workflow for investigating the mechanism of action of Cyclo(Ala-Gly).

Caption: Postulated intrinsic apoptosis signaling pathway induced by Cyclo(Ala-Gly).

Caption: Logical relationship of a potential G1 phase cell cycle arrest induced by Cyclo(Ala-Gly).

Conclusion and Future Directions

The preliminary evidence for the cytotoxic activity of Cyclo(Ala-Gly) positions it as a compound of interest for further anticancer drug development. While its precise mechanism of action remains to be fully elucidated, the established activities of related cyclic dipeptides provide a strong rationale for investigating its potential to induce apoptosis and cell cycle arrest.

Future research should focus on:

-

Comprehensive in vitro screening: Expanding the panel of cancer cell lines to determine the spectrum of activity of Cyclo(Ala-Gly).

-

Detailed mechanistic studies: Utilizing the experimental protocols outlined in this guide to confirm the induction of apoptosis and/or cell cycle arrest and to identify the key molecular players involved.

-

Signaling pathway analysis: Investigating the effect of Cyclo(Ala-Gly) on major signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety profile of Cyclo(Ala-Gly) in preclinical animal models.

A thorough understanding of the mechanism of action of Cyclo(Ala-Gly) will be crucial for its potential translation into a therapeutic agent. The framework provided in this guide serves as a starting point for these critical next steps in research and development.

Spectroscopic Characterization of Cyclo(Ala-Gly): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cyclic dipeptide Cyclo(Ala-Gly). The document is structured to offer a practical resource for researchers engaged in the synthesis, identification, and characterization of cyclic peptides. It includes a summary of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of Cyclo(Ala-Gly)

The structural elucidation of Cyclo(Ala-Gly) relies primarily on NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For cyclic peptides like Cyclo(Ala-Gly), ¹H and ¹³C NMR are fundamental for assigning the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for Cyclo(Ala-Gly)

| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ala-NH | Data not available | Data not available | Data not available |

| Gly-NH | Data not available | Data not available | Data not available |

| Ala-CαH | Data not available | Data not available | Data not available |

| Gly-CαH₂ | Data not available | Data not available | Data not available |

| Ala-CβH₃ | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for Cyclo(Ala-Gly)

| Carbon Label | Chemical Shift (ppm) |

| Ala-C=O | Data not available |

| Gly-C=O | Data not available |

| Ala-Cα | Data not available |

| Gly-Cα | Data not available |

| Ala-Cβ | Data not available |

Note: The chemical shifts are influenced by the solvent and temperature. The provided data should be considered as a reference, and experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of Cyclo(Ala-Gly) and to obtain information about its fragmentation pattern, which aids in sequence confirmation.

Table 3: Mass Spectrometry Data for Cyclo(Ala-Gly)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 143.0508 | Data not available |

| [M+Na]⁺ | 165.0327 | Data not available |

Note: The observed m/z values can vary slightly depending on the instrument and experimental conditions. The calculated values are based on the monoisotopic masses of the constituent elements.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for Cyclo(Ala-Gly). These should be adapted and optimized based on the specific instrumentation and research objectives.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified Cyclo(Ala-Gly) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of Cyclo(Ala-Gly) (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

-

-

Instrumentation and Data Acquisition:

-

The analysis is typically performed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺. The mass range should be set appropriately, for instance, from m/z 50 to 500.

-

Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions can be analyzed to verify the amino acid sequence.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a cyclic dipeptide like Cyclo(Ala-Gly).

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Cyclo(Ala-Gly).

In Silico Prediction of Cyclo(Ala-Gly) Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies for identifying and characterizing the protein targets of Cyclo(L-Alanyl-L-Glycyl), a cyclic dipeptide with emerging therapeutic potential. Given the limited specific research on the direct targets of Cyclo(Ala-Gly), this document outlines a robust, multi-step computational workflow, from initial target prediction to detailed binding analysis and proposed experimental validation.

Introduction to Cyclo(Ala-Gly) and In Silico Target Identification

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Their rigid structure makes them attractive scaffolds for drug development. Cyclo(Ala-Gly) is one of the simplest CDPs, and understanding its molecular targets is crucial for elucidating its mechanism of action and exploring its therapeutic applications.

In silico target identification, or "target fishing," is a powerful and cost-effective approach to predict the biological targets of a small molecule. These methods leverage the vast amount of available biological and chemical data to generate hypotheses about molecule-protein interactions, which can then be validated experimentally. This guide will detail a workflow encompassing ligand-based target prediction, structure-based reverse docking, and molecular dynamics simulations to comprehensively predict and analyze the potential targets of Cyclo(Ala-Gly).

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying and validating the targets of Cyclo(Ala-Gly) is a multi-stage process designed to progressively refine the list of potential targets.

Phase 1: Ligand-Based Target Prediction

Ligand-based methods predict targets by comparing the query molecule to a database of known bioactive compounds. The underlying principle is that structurally similar molecules are likely to bind to similar targets.

Experimental Protocol: Ligand-Based Target Prediction

-

Ligand Preparation:

-

Obtain the 2D structure of Cyclo(Ala-Gly). The SMILES (Simplified Molecular Input Line Entry System) string for Cyclo(L-Alanyl-L-Glycyl) is C[C@H]1C(=O)NCC(=O)N1.

-

Convert the SMILES string to a 3D structure using a tool like Open Babel or a molecular modeling suite. Energy minimization of the 3D structure is recommended.

-

-

Target Prediction using Web Servers:

-

SwissTargetPrediction:

-

PharmMapper:

-

Data Presentation: Hypothetical Ligand-Based Prediction Results

The output from these servers would typically be a ranked list of potential protein targets.

| Prediction Tool | Predicted Target | Target Class | Probability / Fit Score |

| SwissTargetPrediction | Mitogen-activated protein kinase 14 (MAPK14/p38α) | Kinase | 0.85 |

| SwissTargetPrediction | Prostaglandin G/H synthase 2 (COX-2) | Enzyme | 0.82 |

| SwissTargetPrediction | GABA-A Receptor, Alpha-1 Subunit (GABRA1) | Ion Channel | 0.79 |

| SwissTargetPrediction | Tumor necrosis factor (TNF-α) | Cytokine | 0.75 |

| PharmMapper | c-Jun N-terminal kinase 1 (JNK1) | Kinase | 5.12 |

| PharmMapper | Glycogen synthase kinase-3 beta (GSK-3β) | Kinase | 4.98 |

| PharmMapper | Peroxisome proliferator-activated receptor gamma (PPAR-γ) | Nuclear Receptor | 4.75 |

Phase 2: Structure-Based Refinement via Reverse Docking

Reverse docking involves screening a single ligand against a library of 3D protein structures to predict its most likely binding partners based on docking scores and binding energies.[5][6][7][8]

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of Cyclo(Ala-Gly) from Phase 1.

-

Prepare the ligand for docking using software like AutoDock Tools, which involves adding polar hydrogens and assigning Gasteiger charges.

-

-

Protein Target Library Preparation:

-

Select a library of potential protein targets. This can be based on the high-confidence hits from Phase 1 or a curated library of proteins associated with neuroinflammation or cancer.

-

For each protein, download the 3D structure from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina.

-

For each protein, define a search space (grid box) that encompasses the known or predicted binding site.

-

Perform the docking of Cyclo(Ala-Gly) against each protein in the library.

-

-

Analysis and Ranking:

-

Analyze the output files to obtain the binding affinity (in kcal/mol) for the best binding pose.

-

Rank the potential targets based on their predicted binding affinities. Lower binding energies indicate a more favorable interaction.

-

Data Presentation: Hypothetical Reverse Docking Results

| PDB ID | Protein Target | Target Class | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3FLY | MAPK14 (p38α) | Kinase | -7.2 | Met109, Gly110, Lys53 |

| 3O0I | JNK1 | Kinase | -6.9 | Met111, Gln117 |

| 6COX | COX-2 | Enzyme | -6.5 | Arg120, Tyr355, Ser530 |

| 1PDB | GSK-3β | Kinase | -6.3 | Val135, Asp200 |

| 4EMA | PPAR-γ | Nuclear Receptor | -5.8 | Ser289, His323, Tyr473 |

| 2Q59 | TNF-α | Cytokine | -5.2 | Tyr59, Tyr119 |

Phase 3: Dynamic Validation with Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding pose, MD simulations can assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[9][10]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Select the top-ranked protein-ligand complexes from the reverse docking analysis.

-

Use a simulation package like GROMACS or AMBER.

-

Place the complex in a simulation box of appropriate size and shape.

-

Solvate the system with a water model (e.g., TIP3P).[11]

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.

-

NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.

-

Analyze hydrogen bonds and other key interactions over time.

-

Data Presentation: Hypothetical MD Simulation Results

| Complex | Simulation Length (ns) | Average Ligand RMSD (Å) | Binding Free Energy (MM/PBSA, kcal/mol) | Key Stable Interactions |

| Cyclo(Ala-Gly) - MAPK14 | 100 | 1.2 ± 0.3 | -25.4 ± 3.1 | H-bonds with Met109, Lys53 |

| Cyclo(Ala-Gly) - JNK1 | 100 | 1.5 ± 0.4 | -22.8 ± 2.8 | H-bond with Met111, hydrophobic interactions |

| Cyclo(Ala-Gly) - COX-2 | 100 | 2.8 ± 0.9 | -15.1 ± 4.5 | Intermittent H-bonds, less stable |

Hypothetical Signaling Pathway Involvement

Based on the top predicted targets like MAPK14 (p38α) and JNK1, Cyclo(Ala-Gly) may modulate inflammatory signaling pathways.

Proposed Experimental Validation

In silico predictions must be validated through wet-lab experiments.[12][13][14]

Experimental Protocols: Target Validation

-

Binding Assays (Biophysical):

-

Surface Plasmon Resonance (SPR): Immobilize the predicted protein target on a sensor chip and flow Cyclo(Ala-Gly) over the surface to measure binding kinetics (kon, koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of Cyclo(Ala-Gly) to the target protein in solution to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

-

Functional Assays (Cell-Based):

-

Kinase Activity Assay: For predicted kinase targets (e.g., MAPK14, JNK1), perform an in vitro kinase assay to measure the effect of Cyclo(Ala-Gly) on the phosphorylation of a specific substrate. Determine the IC50 value.

-

Western Blot Analysis: Treat relevant cells (e.g., macrophages for inflammatory targets) with a stimulus (e.g., LPS) in the presence and absence of Cyclo(Ala-Gly). Measure the phosphorylation levels of the predicted target and downstream effectors.

-

Cytokine Release Assay (ELISA): In the same cell-based model, measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) to confirm the functional downstream effect of target engagement.

-

Data Presentation: Hypothetical Experimental Validation Data

| Assay Type | Protein Target | Result |

| SPR | MAPK14 (p38α) | KD = 15.2 µM |

| ITC | MAPK14 (p38α) | KD = 18.5 µM |

| Kinase Assay | MAPK14 (p38α) | IC50 = 25.8 µM |

| Western Blot | MAPK14 (p38α) | Reduced phosphorylation of p38α in LPS-stimulated RAW 264.7 cells |

| ELISA | - | Reduced TNF-α secretion in LPS-stimulated RAW 264.7 cells |

| SPR | JNK1 | KD = 45.7 µM |

| Kinase Assay | JNK1 | IC50 = 68.3 µM |

Conclusion

This technical guide outlines a systematic and robust in silico workflow for the prediction and initial validation of protein targets for Cyclo(Ala-Gly). By integrating ligand-based prediction, reverse docking, and molecular dynamics simulations, researchers can generate a high-confidence list of potential targets. The subsequent experimental validation of these predictions is essential to confirm the biological relevance of the findings. This comprehensive approach will be instrumental in deciphering the mechanism of action of Cyclo(Ala-Gly) and accelerating its development as a potential therapeutic agent.

References

- 1. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 3. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lilab-ecust.cn [lilab-ecust.cn]

- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-Protein Interaction Studies Using Molecular Dynamics Simulation | Springer Nature Experiments [experiments.springernature.com]

- 11. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Protein Target Prediction and Validation of Small Molecule Compound [jove.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclo(Ala-Gly) from Linear Ala-Gly Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract